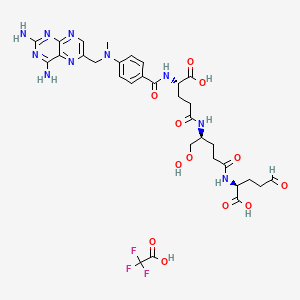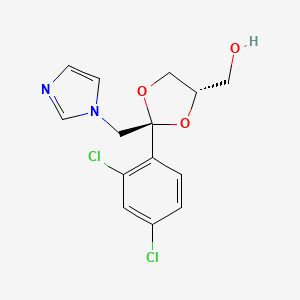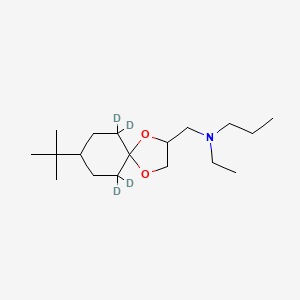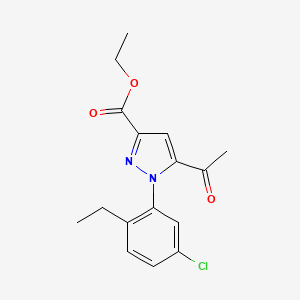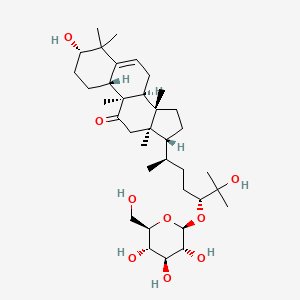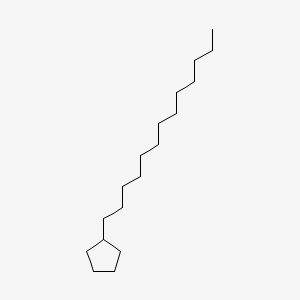
n-Tridecylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecylcyclopentane is an organic compound with the molecular formula C18H36 It is a cycloalkane, specifically a cyclopentane ring substituted with a tridecyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tridecylcyclopentane typically involves the alkylation of cyclopentane with a tridecyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclopentane reacts with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of tridecylcyclopentane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tridecylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert tridecylcyclopentane to more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring or the tridecyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Tridecylcyclopentanol, tridecylcyclopentanone, tridecylcyclopentanoic acid.
Reduction: More saturated hydrocarbons such as tridecylcyclopentane derivatives.
Substitution: Halogenated tridecylcyclopentane compounds.
Wissenschaftliche Forschungsanwendungen
Tridecylcyclopentane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of cycloalkanes.
Biology: Investigated for its potential interactions with biological membranes and its effects on cell signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tridecylcyclopentane depends on its specific application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and affecting membrane-bound proteins. In chemical reactions, its reactivity is influenced by the stability of the cyclopentane ring and the electron-donating effects of the tridecyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decylcyclopentane: A cyclopentane ring with a decyl group.
Dodecylcyclopentane: A cyclopentane ring with a dodecyl group.
Pentadecylcyclopentane: A cyclopentane ring with a pentadecyl group.
Uniqueness
Tridecylcyclopentane is unique due to its specific chain length, which influences its physical and chemical properties. The tridecyl group provides a balance between hydrophobicity and molecular size, making it suitable for various applications that require specific solubility and reactivity characteristics.
Eigenschaften
CAS-Nummer |
6006-34-4 |
|---|---|
Molekularformel |
C18H36 |
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
tridecylcyclopentane |
InChI |
InChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-18/h18H,2-17H2,1H3 |
InChI-Schlüssel |
NYZHNJGPFXHHNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


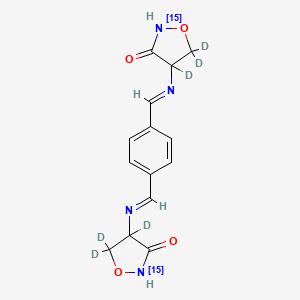
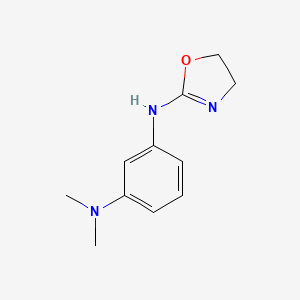


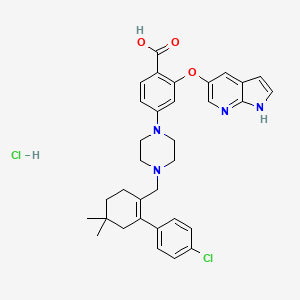
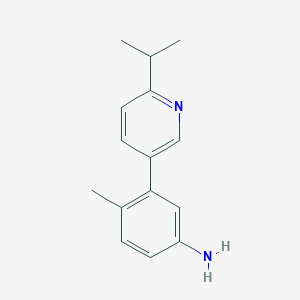
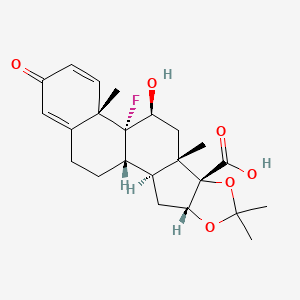
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
